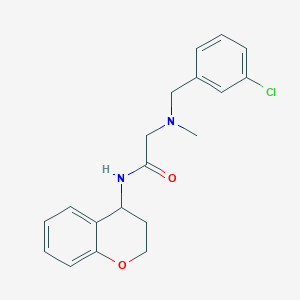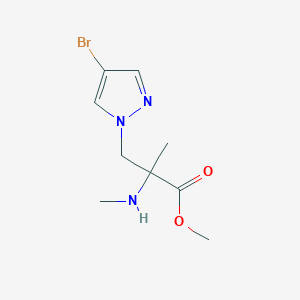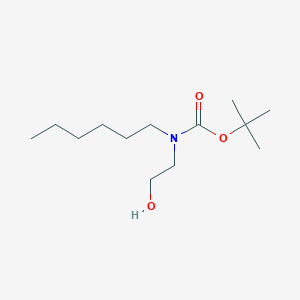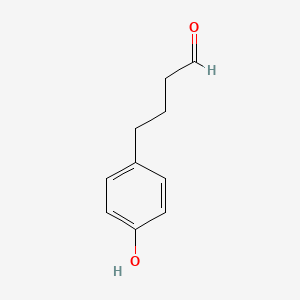
4-(4-Hydroxyphenyl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydroxyphenyl)butanal, also known as raspberry ketone, is an organic compound with the molecular formula C10H12O2. It is a naturally occurring phenolic compound found in various fruits, including raspberries, blackberries, and cranberries. This compound is widely used in the food and fragrance industry due to its pleasant fruity aroma. Additionally, it has gained attention for its potential health benefits, particularly in weight management and metabolic regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(4-Hydroxyphenyl)butanal can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between p-hydroxybenzaldehyde and acetone. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid acid catalysts, such as acid-activated Montmorillonite clay. The Friedel-Crafts alkylation reaction between phenol and 4-hydroxybutan-2-one is carried out under constant stirring at elevated temperatures and pressures. This method offers high selectivity and conversion rates, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Hydroxyphenyl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)butanoic acid.
Reduction: Formation of 4-(4-hydroxyphenyl)butanol.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Hydroxyphenyl)butanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown its potential in promoting lipolysis and fat oxidation, making it a subject of interest in obesity research.
Medicine: It has been investigated for its potential anti-obesity and anti-inflammatory properties.
Industry: Widely used in the food and fragrance industry as a flavoring agent and fragrance component
Wirkmechanismus
The mechanism of action of 4-(4-Hydroxyphenyl)butanal involves its interaction with various molecular targets and pathways. It has been shown to inhibit key digestive enzymes, such as α-amylase and α-glucosidase, through hydrogen bonding and van der Waals forces. This inhibition helps regulate carbohydrate hydrolysis and glucose absorption, contributing to its potential anti-obesity effects .
Vergleich Mit ähnlichen Verbindungen
4-(4-Hydroxyphenyl)butanal is often compared with other similar compounds, such as:
Capsaicin: Known for its thermogenic properties and ability to promote fat oxidation.
Synephrine: A natural alkaloid with stimulant and lipolytic effects.
4-(4-Hydroxyphenyl)-2-butanone: Another phenolic compound with similar aromatic properties but different biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and diverse applications.
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
4-(4-hydroxyphenyl)butanal |
InChI |
InChI=1S/C10H12O2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-8,12H,1-3H2 |
InChI-Schlüssel |
YQBZVDHUSBTCJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


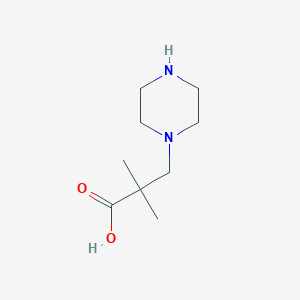
![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacidhydrochloride](/img/structure/B15313698.png)
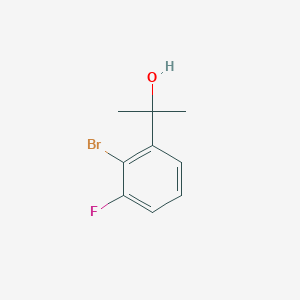
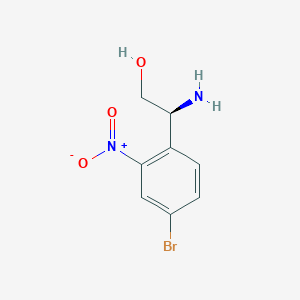
![1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15313732.png)

![(5R)-1-azabicyclo[3.1.0]hexane](/img/structure/B15313748.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)
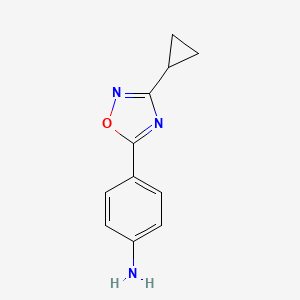
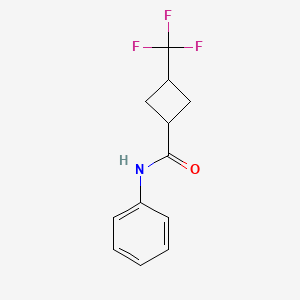
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)
